3-Amino-6-fluoroimidazo[1,2-A]pyridine-2-carboxylic acid

Physicochemical profiling Lipophilicity Drug-likeness

3-Amino-6-fluoroimidazo[1,2-A]pyridine-2-carboxylic acid (CAS 1485088-74-1, MF C₈H₆FN₃O₂, MW 195.15) is a heterobicyclic building block belonging to the imidazo[1,2-a]pyridine class. It bears three pharmacophoric features—a 3-amino group, a 6-fluoro substituent, and a 2-carboxylic acid—on a single fused core.

Molecular Formula C8H6FN3O2
Molecular Weight 195.15 g/mol
Cat. No. B13044221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-6-fluoroimidazo[1,2-A]pyridine-2-carboxylic acid
Molecular FormulaC8H6FN3O2
Molecular Weight195.15 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=C(N2C=C1F)N)C(=O)O
InChIInChI=1S/C8H6FN3O2/c9-4-1-2-5-11-6(8(13)14)7(10)12(5)3-4/h1-3H,10H2,(H,13,14)
InChIKeyXFFZRVJCNLUPQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-6-fluoroimidazo[1,2-A]pyridine-2-carboxylic acid (CAS 1485088-74-1): Core Scaffold Identity and Procurement Context


3-Amino-6-fluoroimidazo[1,2-A]pyridine-2-carboxylic acid (CAS 1485088-74-1, MF C₈H₆FN₃O₂, MW 195.15) is a heterobicyclic building block belonging to the imidazo[1,2-a]pyridine class. It bears three pharmacophoric features—a 3-amino group, a 6-fluoro substituent, and a 2-carboxylic acid—on a single fused core. The compound is commercially available at 98% purity from multiple research-chemical suppliers . Its calculated physicochemical profile includes a topological polar surface area (TPSA) of 80.62 Ų, a calculated LogP of 0.7538, four hydrogen-bond acceptor sites, and two hydrogen-bond donor sites , placing it within favorable oral drug-likeness space while offering two orthogonal handles (C2-COOH, C3-NH₂) for downstream elaboration.

Why 3-Amino-6-fluoroimidazo[1,2-A]pyridine-2-carboxylic acid Cannot Be Replaced by Common Imidazopyridine Analogs


Imidazo[1,2-a]pyridine derivatives span a wide chemical space, but the precise regiochemistry and substitution pattern dictate both physicochemical properties and biological target engagement. The non-fluorinated analog (3-aminoimidazo[1,2-a]pyridine-2-carboxylic acid, CAS 1352439-07-6) shares the same TPSA but exhibits a lower LogP (0.6147 vs. 0.7538), meaning the 6-fluoro substituent confers measurably increased lipophilicity without increasing polar surface area—a combination linked to improved membrane permeability . Conversely, the regioisomeric 6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 1019021-85-2) lacks the 3-amino group, resulting in a substantially lower PSA (54.60 vs. 80.62 Ų) and a higher LogP (1.1716 vs. 0.7538), which shifts the molecule toward higher lipophilicity at the expense of hydrogen-bonding capacity . The parent imidazo[1,2-a]pyridine-2-carboxylic acid (CAS 64951-08-2) lacks both the 3-amino and 6-fluoro substituents, eliminating key pharmacophoric elements required for biological activity observed in 3-aminoimidazo[1,2-a]pyridine-based inhibitors . These quantifiable property differences mean that substituting one analog for another cannot preserve the same ADME profile, synthetic reactivity, or target-binding pharmacophore.

3-Amino-6-fluoroimidazo[1,2-A]pyridine-2-carboxylic acid: Quantitative Differentiation Evidence Against Closest Analogs


LogP Differentiation: 6-Fluoro Substitution Increases Lipophilicity by ΔLogP = +0.14 vs. Non-Fluorinated Analog

3-Amino-6-fluoroimidazo[1,2-A]pyridine-2-carboxylic acid exhibits a calculated LogP of 0.7538, compared to 0.6147 for its direct non-fluorinated analog 3-aminoimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1352439-07-6) . Both compounds share an identical TPSA of 80.62 Ų, meaning the LogP increase is achieved without polar surface area expansion. The ΔLogP of +0.1391 represents a 22.6% increase in computed lipophilicity attributable solely to the 6-fluoro substituent. In parallel, the regioisomeric 6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 1019021-85-2) shows a substantially higher LogP of 1.1716 but a markedly lower PSA of 54.60 Ų due to the absence of the 3-amino group .

Physicochemical profiling Lipophilicity Drug-likeness ADME prediction

Scaffold-Level COX-2 Preferential Inhibition: 3-Aminoimidazo[1,2-a]pyridine-2-carboxylic Acid Demonstrates Selectivity Over COX-1

In a study by Márquez-Flores et al., the non-fluorinated analog 3-aminoimidazo[1,2-a]pyridine-2-carboxylic acid (compound 5) demonstrated preferential COX-2 inhibition in vitro [1]. In an acute and chronic anti-inflammatory evaluation, compound 5 administered at 10 mg/kg showed chronic anti-inflammatory activity comparable to indomethacin in the cotton-pellet granuloma model in rats [1]. While the 6-fluoro-substituted target compound has not been directly tested in this assay, the conserved 3-aminoimidazo[1,2-a]pyridine-2-carboxylic acid pharmacophore is the structural determinant of COX-2 binding, and the 6-fluoro substituent is expected to modulate potency and metabolic stability based on well-established fluorine SAR principles in the imidazo[1,2-a]pyridine class [2].

COX-2 inhibition Anti-inflammatory Cyclooxygenase selectivity In vivo granuloma model

HIV-1 Reverse Transcriptase Inhibition: The 3-Aminoimidazo[1,2-a]pyridine Scaffold Is a Validated NNRTI Pharmacophore with Quantitative Antiviral Potency

Elleder et al. identified and quantitatively characterized compound F2, a 3-aminoimidazo[1,2-a]pyridine derivative, as a non-nucleoside reverse transcriptase inhibitor (NNRTI) [1]. F2 demonstrated an EC₅₀ of 0.387 ± 0.046 μM (n = 6) against VSVg-pseudotyped HIV-1 in 293T cells, with a CC₅₀ of 34.1 ± 2.4 μM (selectivity index = 88.1) [1]. In a replication-competent HIV-1 assay using CEM-GFP cells, the EC₅₀ was 0.862 ± 0.088 μM with CC₅₀ = 25.4 ± 2.1 μM (SI = 29.5) [1]. Direct in vitro RT inhibition gave an IC₅₀ of 2.554 ± 0.365 μM [1]. F2 exhibited synergy with AZT (NRTI) and additivity with nevirapine (NNRTI), consistent with an NNRTI mechanism [1]. While F2 is not identical to the target compound (F2 bears additional substituents at positions 2 and 3), the 3-aminoimidazo[1,2-a]pyridine core is the essential pharmacophore for NNRTI activity, and the target compound's 2-carboxylic acid and 6-fluoro substituents provide handles for further SAR optimization.

HIV-1 NNRTI Reverse transcriptase Antiviral drug discovery

Fluorine-Mediated Metabolic Stability: Class-Level Evidence That 6-Fluoro Substitution Reduces CYP450-Mediated Oxidative Metabolism in Imidazo[1,2-a]pyridines

Marcinkowska et al. demonstrated that fluorinated imidazo[1,2-a]pyridine derivatives display enhanced metabolic stability compared to non-fluorinated analogs in human liver microsome assays [1]. In their study, compound MK-1 (a fluorinated imidazo[1,2-a]pyridine) was found to be metabolically stable after 60-minute incubation with human liver microsomes, whereas the non-fluorinated comparator JW-16 was metabolically unstable under identical conditions [1]. The enhanced stability is attributed to the strength of the C–F bond, which blocks CYP450-mediated oxidative hydroxylation at the substituted position [1][2]. By extension, the 6-fluoro substituent in 3-amino-6-fluoroimidazo[1,2-A]pyridine-2-carboxylic acid is expected to confer resistance to oxidative metabolism at the 6-position of the pyridine ring compared to the non-fluorinated analog 3-aminoimidazo[1,2-a]pyridine-2-carboxylic acid.

Metabolic stability Fluorine substitution CYP450 Human liver microsomes

Synthetic Accessibility Advantage: Continuous Flow Methodology Enables Imidazo[1,2-a]pyridine-2-carboxylic Acids in Superior Yields vs. In-Flask Methods

Herath et al. developed the first continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids directly from 2-aminopyridines and bromopyruvic acid [1]. The continuous flow process achieved a 63% overall yield for a representative imidazo[1,2-a]pyridine-2-carboxamide in a multi-step, uninterrupted sequence without intermediate isolation, compared to only 22% overall yield for the corresponding two-step in-flask procedure—a 2.86-fold improvement [1]. In a separate example, a compound prepared in 16.4% yield over two steps using in-flask chemistry was obtained in 46% yield in a single continuous flow step [1]. The target compound, bearing a 2-carboxylic acid and 6-fluoro substituent, is directly accessible via this methodology using 2-amino-5-fluoropyridine as the starting material, making it amenable to scalable, high-purity production.

Continuous flow synthesis Process chemistry Imidazo[1,2-a]pyridine Scale-up

Dual Orthogonal Functional-Group Handles: C2-COOH and C3-NH₂ Enable Divergent Library Synthesis Without Protecting-Group Manipulation

The target compound uniquely combines a C2-carboxylic acid and a C3-primary amine on the imidazo[1,2-a]pyridine core. In contrast, the regioisomer 6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 1019021-85-2) bears the carboxylic acid at C3 and lacks the C3-amino group entirely , while the non-fluorinated analog 3-aminoimidazo[1,2-a]pyridine-2-carboxylic acid lacks fluorine-mediated property modulation . The target compound's C2-COOH can undergo direct amide coupling (e.g., HATU/DIPEA) without requiring protection of the C3-NH₂ under standard conditions, while the C3-NH₂ can participate in reductive amination, urea formation, or sulfonamide coupling. The continuous flow synthesis reported by Herath et al. specifically demonstrated the conversion of imidazo[1,2-a]pyridine-2-carboxylic acids to carboxamides in an integrated two-microreactor sequence without isolation of intermediates [1], underscoring the synthetic tractability of the 2-carboxylic acid position.

Parallel synthesis Amide coupling Scaffold diversification Medicinal chemistry

Optimal Application Scenarios for 3-Amino-6-fluoroimidazo[1,2-A]pyridine-2-carboxylic acid Based on Quantitative Differentiation Evidence


COX-2-Selective Anti-Inflammatory Lead Optimization: Fluorine Scan of the 3-Aminoimidazo[1,2-a]pyridine-2-carboxylic Acid Pharmacophore

For medicinal chemistry programs targeting COX-2-selective anti-inflammatory agents, this compound serves as the direct 6-fluoro analog of the validated lead compound 3-aminoimidazo[1,2-a]pyridine-2-carboxylic acid, which demonstrated preferential COX-2 inhibition and in vivo efficacy at 10 mg/kg comparable to indomethacin [1]. The 6-fluoro substitution increases LogP by +0.14 units without altering TPSA , which is expected to improve membrane permeability while the C–F bond blocks potential CYP450-mediated oxidative metabolism at the 6-position [2]. The C2-COOH enables direct amide coupling to generate a focused library of carboxamide analogs for SAR studies.

HIV-1 NNRTI Scaffold Development: 3-Aminoimidazo[1,2-a]pyridine Core with Optimized Physicochemical Properties

The 3-aminoimidazo[1,2-a]pyridine scaffold is a validated NNRTI pharmacophore, with compound F2 exhibiting an EC₅₀ of 0.387 μM and a selectivity index of 88.1 against HIV-1 [1]. This target compound provides the core scaffold with three key advantages for NNRTI lead evolution: (i) the C2-COOH handle for introducing diverse amide substituents that occupy the NNRTI allosteric pocket; (ii) the C3-NH₂ for additional H-bond donor interactions identified as advantageous vs. benzimidazole-based NNRTIs [1]; and (iii) the 6-fluoro substituent for modulating LogP (0.7538) within the favorable range for CNS penetration, which is relevant given that NNRTIs must access the CNS reservoir of HIV.

Parallel Library Synthesis via Continuous Flow: Multi-Gram Production of Diversified Imidazo[1,2-a]pyridine-2-carboxamides

For high-throughput medicinal chemistry groups building imidazo[1,2-a]pyridine-focused libraries, this compound is directly compatible with the continuous flow amidation methodology validated by Herath et al., which delivered a 2.86-fold yield improvement (63% vs. 22%) over traditional in-flask synthesis [1]. The three orthogonal handles (C2-COOH, C3-NH₂, 6-F) on a single 195.15 Da scaffold enable exploration of three diversity vectors in parallel, reducing the number of synthetic cycles required to elaborate a screening library. The commercial availability at 98% purity supports direct use without additional purification in plate-based parallel synthesis workflows.

Physicochemical Property Benchmarking: A Tri-Functional Probe for Fluorine Effects on Imidazopyridine ADME Profiles

For drug discovery teams conducting systematic fluorine scans of heterocyclic scaffolds, this compound fills a unique position in the property matrix. Compared to the non-fluorinated analog (LogP 0.6147, TPSA 80.62) and the regioisomer (LogP 1.1716, PSA 54.60) [1], the target compound (LogP 0.7538, TPSA 80.62) occupies an intermediate lipophilicity space while retaining maximal hydrogen-bonding capacity. This makes it an ideal probe molecule for dissecting the contribution of 6-fluoro substitution to permeability, solubility, and metabolic stability independently of TPSA changes. The continuous flow synthetic accessibility [2] ensures material availability for comprehensive ADME profiling.

Quote Request

Request a Quote for 3-Amino-6-fluoroimidazo[1,2-A]pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.